1,6-Dibromo-dibenzofuran
Overview
Description
1,6-Dibromo-dibenzofuran is a chemical compound with the molecular formula C12H6Br2O. It is a derivative of dibenzofuran, where two bromine atoms are substituted at the 1 and 6 positions of the dibenzofuran ring.
Preparation Methods
The synthesis of 1,6-Dibromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the electrophilic aromatic substitution reaction, where dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 6 positions .
Industrial production methods for this compound may involve similar bromination processes but are scaled up to accommodate larger quantities. These methods often require optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1,6-Dibromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form dibenzofuran-1,6-dione or reduction reactions to yield dibenzofuran.
Coupling Reactions: this compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1,6-dimethoxy-dibenzofuran .
Scientific Research Applications
1,6-Dibromo-dibenzofuran has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials, such as polymers and liquid crystals, due to its rigid and planar structure.
Medicinal Chemistry: Researchers are exploring its potential as a precursor for the synthesis of biologically active compounds, including anticancer and antimicrobial agents.
Environmental Chemistry: Studies have investigated its behavior and transformation in the environment, particularly its degradation pathways and potential impact on ecosystems.
Mechanism of Action
The mechanism of action of 1,6-Dibromo-dibenzofuran in various applications depends on its chemical reactivity and interaction with other molecules. In organic synthesis, its bromine atoms act as leaving groups, facilitating substitution and coupling reactions. In materials science, its rigid structure contributes to the stability and properties of the resulting materials .
Comparison with Similar Compounds
1,6-Dibromo-dibenzofuran can be compared with other dibenzofuran derivatives, such as:
Dibenzofuran: The parent compound, which lacks bromine substituents and has different reactivity and applications.
1,2-Dibromo-dibenzofuran: Another brominated derivative with bromine atoms at the 1 and 2 positions, leading to different chemical properties and reactivity.
1,8-Dibromo-dibenzofuran: A derivative with bromine atoms at the 1 and 8 positions, which may exhibit unique reactivity due to the different substitution pattern.
Properties
IUPAC Name |
1,6-dibromodibenzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O/c13-8-4-2-6-10-11(8)7-3-1-5-9(14)12(7)15-10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBHKGLPGHNIIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335653 | |
Record name | 1,6-dibromo-dibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617707-26-3 | |
Record name | 1,6-dibromo-dibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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